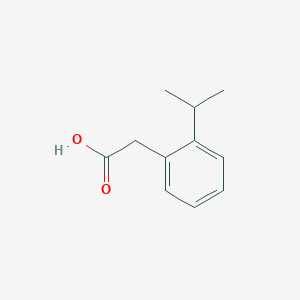

2-(2-Isopropylphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-propan-2-ylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)10-6-4-3-5-9(10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOFZAYUFTZFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293475 | |

| Record name | 2-(1-Methylethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19418-96-3 | |

| Record name | 2-(1-Methylethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19418-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(propan-2-yl)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 2 Isopropylphenyl Acetic Acid and Its Precursors

Strategic Approaches to Constructing the 2-Isopropylphenyl Moiety

Directed Alkylation of Phenol (B47542) Derivatives to Form Isopropylphenyl Intermediates

The direct alkylation of phenols presents a classical yet effective method for introducing an isopropyl group onto the aromatic ring. echemi.comquora.comslchemtech.comjk-sci.com The Friedel-Crafts alkylation, a cornerstone of organic synthesis, can be employed using an alkylating agent in the presence of a Lewis acid catalyst. jk-sci.com For instance, phenol can be alkylated with isopropanol (B130326) using an amorphous aluminosilicate (B74896) catalyst to produce a mixture of phenol and isopropylphenol. Another approach involves the reaction of phenol with propylene, catalyzed by aluminum phenolate (B1203915), to yield a mixture of ortho- and para-isopropylphenol, along with other di- and tri-isopropylated phenols. google.com

However, traditional Friedel-Crafts reactions with phenols can be complicated by the coordination of the Lewis acid to the hydroxyl group, which can deactivate the ring. echemi.comstackexchange.com To circumvent this, the Fries rearrangement of a phenyl ester under Friedel-Crafts conditions can be utilized to achieve C-alkylation. stackexchange.com Furthermore, the choice of catalyst is crucial; for example, aluminum phenolate has been shown to facilitate faster reaction rates, while magnesium phenolate can lead to purer products in certain cases. google.com The reaction conditions, including temperature and pressure, are optimized to favor the formation of the desired 2-isopropylphenol (B134262) isomer. google.com

It is also possible to isomerize 2-isopropylphenol to the 4-isopropylphenol (B134273) isomer in the presence of specific catalysts like trifluoromethane (B1200692) sulfonic acid (TFMSA) or a combination of sulfuric acid on clay and a molecular sieve. google.com

Cross-Coupling Reactions for Aryl-Alkyl Bond Formation (e.g., involving (2-isopropylphenyl)boronic acid)

Cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon bonds, offering high selectivity and functional group tolerance. taylorandfrancis.comrsc.org The Suzuki-Miyaura coupling, for instance, involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst. harvard.educlaremont.edulibretexts.orgyoutube.comresearchgate.net For the synthesis of the 2-isopropylphenyl moiety, (2-isopropylphenyl)boronic acid can be coupled with a suitable partner. harvard.edulibretexts.org These boronic acids and their derivatives, like aryltrifluoroborates and MIDA boronates, are generally stable, non-toxic, and can be prepared from the corresponding Grignard or organolithium reagents. harvard.edulibretexts.org

The Negishi coupling is another prominent method, which utilizes an organozinc compound and an organic halide with a nickel or palladium catalyst. mit.eduacs.orgnih.govwikipedia.org This reaction is particularly effective for forming C(sp³)–C(sp²) bonds. mit.eduacs.orgnih.gov A notable development in this area is the use of a palladium catalyst with the biaryldialkylphosphine ligand, CPhos, which efficiently promotes the coupling of secondary alkylzinc halides with aryl bromides and chlorides, minimizing undesired side reactions. mit.eduacs.orgnih.govorganic-chemistry.org This method demonstrates broad substrate scope and high yields. acs.orgnih.govorganic-chemistry.org

Carboxylic Acid Moiety Formation through Controlled Oxidation Reactions

Once the 2-isopropylphenyl precursor is obtained, the next critical step is the introduction of the acetic acid side chain. This is often achieved through controlled oxidation of a suitable benzylic substrate.

Oxidation of 2-Isopropylphenethyl Alcohol to 2-(2-Isopropylphenyl)acetic Acid

The direct oxidation of a primary alcohol, such as 2-isopropylphenethyl alcohol, provides a direct route to the corresponding carboxylic acid. This transformation typically involves a two-step process where the alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. rsc.org Various oxidizing agents can be employed for this purpose. A one-pot method merges a copper-catalyzed aerobic oxidation to the aldehyde with a subsequent Lindgren oxidation using sodium chlorite (B76162) to afford the carboxylic acid. rsc.orgresearchgate.net This approach is advantageous as it avoids the isolation of the potentially labile aldehyde intermediate. rsc.org

Alternative Oxidative Transformations of Benzylic Substrates

The oxidation of other benzylic substrates also provides viable pathways to this compound. Alkylarenes with benzylic hydrogens are susceptible to oxidative degradation. libretexts.org For example, an alkyl side-chain on a benzene (B151609) ring can be oxidized to a carboxylic acid using strong oxidizing agents like hot acidic potassium permanganate (B83412). libretexts.org Other methods for oxidizing benzylic positions include the use of potassium persulfate, which allows for aerobic oxidation under mild conditions without the need for transition metals or halogens. organic-chemistry.org Additionally, metal-catalyzed oxidations using catalysts based on copper, cobalt, chromium, or manganese in the presence of an oxidant like tert-butyl hydroperoxide have been explored. mdpi.com

The direct conversion of arylacetic acids to aryl carboxylic acids through an iodine-promoted decarboxylation followed by oxidation has also been reported. organic-chemistry.org Furthermore, oxidative decarboxylation of arylacetic acids can be a route to aryl aldehydes and ketones, which could potentially be further oxidized to the desired carboxylic acid. chemrevlett.com

Regioselective Synthesis and Isomeric Purity Considerations

The synthesis of this compound with high isomeric purity presents a significant regiochemical challenge. The primary difficulty lies in the selective introduction of functional groups at the ortho position of the isopropyl-substituted benzene ring. A common synthetic strategy involves a two-step process: the acylation of isopropylbenzene to form an acetophenone (B1666503) precursor, followed by a rearrangement and hydrolysis to yield the final acetic acid derivative.

A plausible route begins with the Friedel-Crafts acylation of isopropylbenzene with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). The isopropyl group is an ortho-, para-directing activator in electrophilic aromatic substitution. However, due to the steric hindrance imposed by the bulky isopropyl group, traditional Lewis acid catalysts such as aluminum chloride (AlCl₃) typically favor the formation of the para-isomer, 4-isopropylacetophenone, over the desired ortho-isomer, 2-isopropylacetophenone (B1618988). This lack of regioselectivity leads to a mixture of isomers, complicating the purification process and reducing the yield of the target precursor.

Table 1: Regioselectivity in Friedel-Crafts Acylation of Isopropylbenzene

| Catalyst | Acylating Agent | Typical Isomer Ratio (ortho:para) | Reference |

| AlCl₃ | Acetyl Chloride | Low (para-product predominates) | General Friedel-Crafts Knowledge |

| Solid Acid Zeolites (e.g., H-BEA) | Acetic Anhydride | Variable, can enhance ortho-selectivity under specific conditions | acs.org |

| Iridium Complexes | N/A (Direct C-H activation) | High ortho-selectivity demonstrated for other functionalizations | nih.gov |

This table is illustrative and based on general principles of Friedel-Crafts reactions and advanced catalytic methods.

Achieving high ortho-selectivity often requires specialized strategies, such as using shape-selective solid acid catalysts like certain zeolites or employing advanced organometallic methods involving directed ortho-metalation, though these are often more complex and costly. acs.orgnih.gov

Once the 2-isopropylacetophenone precursor is obtained, it can be converted to this compound via the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org This reaction sequence typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thiomorpholide intermediate. Subsequent hydrolysis of this intermediate yields the desired carboxylic acid. designer-drug.commsu.edu

The isomeric purity of the final product is directly dependent on the purity of the 2-isopropylacetophenone precursor. Any contamination with the para-isomer will carry through the Willgerodt-Kindler reaction, resulting in a mixture of this compound and 2-(4-isopropylphenyl)acetic acid. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to determine the isomeric purity of the final product.

Table 2: Illustrative HPLC Method for Isomeric Purity Analysis

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and Water with 0.1% Phosphoric Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 35 °C |

This is a representative method; actual conditions may vary based on specific instrumentation and isomer separation efficiency.

Green Chemistry Principles Applied to this compound Synthesis

The traditional synthetic route to this compound can be evaluated against the principles of green chemistry, revealing several areas for improvement. Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com

The conventional Friedel-Crafts acylation step is a primary target for green innovation. The use of stoichiometric amounts of AlCl₃ is highly inefficient in terms of atom economy and generates significant amounts of corrosive and hazardous aluminum-containing waste during aqueous workup. tsijournals.com Greener alternatives focus on replacing homogeneous Lewis acids with recyclable solid acid catalysts. acs.orgnih.govrsc.org

Key Green Improvements for the Synthesis:

Catalysis: Replacing AlCl₃ with heterogeneous catalysts such as zeolites, acid-treated clays, or sulfated zirconia can facilitate easier catalyst separation and reuse, minimize waste, and reduce corrosion issues. acs.orgrsc.org Some of these solid acids can also offer improved regioselectivity.

Alternative Reagents: Using methanesulfonic anhydride as a promoter for acylation with carboxylic acids presents a metal- and halogen-free alternative to traditional Friedel-Crafts conditions. acs.orgorganic-chemistry.org

Energy Efficiency: The Willgerodt-Kindler reaction, which often requires prolonged heating, can be significantly accelerated using microwave irradiation. organic-chemistry.orgmsu.edu This reduces reaction times from hours to minutes, leading to substantial energy savings.

Solvent Reduction: Performing reactions under solvent-free conditions, where possible, is a core principle of green chemistry. nih.gov The use of solid catalysts in the acylation step can sometimes allow for solvent-free reactions.

Phase-Transfer Catalysis (PTC): The hydrolysis step of the Willgerodt-Kindler reaction can be made more efficient by using a phase-transfer catalyst. This can reduce reaction times and improve yields by facilitating the interaction between the aqueous and organic phases. designer-drug.com

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Step | Traditional Method | Green Chemistry Alternative | Green Advantage |

| Acylation | Stoichiometric AlCl₃ catalyst, chlorinated solvents. | Catalytic amount of a reusable solid acid (e.g., zeolite), solvent-free conditions. acs.orgtsijournals.com | Waste reduction, catalyst recyclability, elimination of hazardous solvents. |

| Rearrangement/ Hydrolysis | Conventional heating for extended periods (hours). | Microwave-assisted heating, use of phase-transfer catalysts (PTC). designer-drug.commsu.edu | Drastically reduced reaction time, lower energy consumption, improved efficiency. |

By integrating these greener methodologies, the synthesis of this compound can be transformed into a more sustainable and environmentally responsible process, aligning with modern chemical manufacturing standards.

Elucidation of Chemical Reactivity and Transformative Pathways of 2 2 Isopropylphenyl Acetic Acid

Transformations at the Benzylic Methylene (B1212753) Group

The benzylic methylene group (-CH₂-) in 2-(2-isopropylphenyl)acetic acid is activated by the adjacent phenyl ring, making it susceptible to a variety of transformations. The presence of the bulky ortho-isopropyl group can, however, exert significant steric hindrance, influencing the feasibility and outcome of these reactions.

Oxidation: The benzylic position is a prime target for oxidation. Treatment with strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would be expected to oxidize the methylene group. Depending on the reaction conditions, this could potentially lead to the formation of 2-(2-isopropylbenzoyl)formic acid or, with complete oxidative cleavage, 2-isopropylbenzoic acid. Milder, more selective oxidizing agents could potentially yield the corresponding benzylic alcohol, 2-hydroxy-2-(2-isopropylphenyl)acetic acid, or the ketone, 2-oxo-2-(2-isopropylphenyl)acetic acid.

Halogenation: Radical halogenation at the benzylic position is a common transformation for alkylbenzenes. Utilizing reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) would be expected to introduce a bromine atom at the benzylic carbon, yielding 2-bromo-2-(2-isopropylphenyl)acetic acid. This halogenated derivative would serve as a versatile intermediate for further nucleophilic substitution reactions.

Table 1: Plausible Transformations at the Benzylic Methylene Group

| Transformation | Reagents and Conditions | Expected Product |

| Oxidation (strong) | KMnO₄, heat | 2-Isopropylbenzoic acid |

| Oxidation (mild) | SeO₂ | 2-Oxo-2-(2-isopropylphenyl)acetic acid |

| Halogenation | N-Bromosuccinimide (NBS), CCl₄, light | 2-Bromo-2-(2-isopropylphenyl)acetic acid |

Note: The outcomes in this table are predicted based on general principles of organic reactivity and may require experimental validation for this specific substrate.

Exploration of Rearrangement Reactions and Pericyclic Processes

The structural framework of this compound allows for the theoretical exploration of several intramolecular rearrangement and pericyclic reactions, although the high energy barriers often associated with these transformations may necessitate specific catalysts or harsh conditions.

Rearrangement Reactions: While common named rearrangement reactions like the Wagner-Meerwein or Pinacol rearrangements are not directly applicable to the parent acid, its derivatives could potentially undergo such transformations. For instance, if the corresponding benzylic alcohol, 2-hydroxy-2-(2-isopropylphenyl)acetic acid, were synthesized, acid-catalyzed dehydration could potentially lead to rearranged products, although the specifics would depend on the stability of the carbocation intermediates formed.

Pericyclic Reactions: Pericyclic reactions are concerted processes that proceed through a cyclic transition state. For this compound, the most conceivable (though likely high-energy) pericyclic process would involve the aromatic ring. For example, a wiley-vch.dewikipedia.org-sigmatropic shift of a hydrogen atom from the benzylic methylene group to the ortho position of the phenyl ring is theoretically possible under thermal or photochemical conditions, leading to an unstable non-aromatic intermediate. However, the disruption of aromaticity makes this an energetically unfavorable process.

Intramolecular cyclization reactions that can be formally classified as pericyclic in nature might also be envisaged. For instance, conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or ketene, could potentially facilitate an intramolecular [2+2] cycloaddition with a suitably positioned double bond, if one were introduced into the isopropyl group. The steric bulk of the isopropyl group would likely play a significant role in the feasibility of such a reaction.

Table 2: Hypothetical Rearrangement and Pericyclic Reactions

| Reaction Type | Potential Substrate/Conditions | Theoretical Product |

| wiley-vch.dewikipedia.org-Sigmatropic Rearrangement | This compound, heat/light | Non-aromatic bicyclic intermediate |

| Intramolecular Cycloaddition | Derivative with unsaturated isopropyl group | Fused ring system |

Note: The reactions described in this table are speculative and based on theoretical possibilities. Their actual occurrence would require specific and potentially demanding experimental conditions.

Derivatization Strategies and Analogue Synthesis Based on 2 2 Isopropylphenyl Acetic Acid Core

Synthesis of Esters and Amides of 2-(2-Isopropylphenyl)acetic Acid

The carboxylic acid functional group is a primary target for derivatization due to its reactivity.

Ester Synthesis: Esters of this compound are readily synthesized through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, the acid can be treated with an alkyl halide in the presence of a base. Modern methods also employ coupling reagents that activate the carboxylic acid, facilitating reaction with a broad range of alcohols, including those that are less reactive. organic-chemistry.org The use of triphenylphosphine (B44618) oxide as a catalyst, for example, allows for efficient esterification under mild conditions. organic-chemistry.org

Amide Synthesis: The formation of amides from this compound typically requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. researchgate.net This is often achieved by converting the carboxylic acid into a more reactive intermediate like an acyl chloride. A more direct and widely used approach involves peptide coupling reagents. researchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), enable the direct formation of an amide bond between the carboxylic acid and a primary or secondary amine under mild conditions. researchgate.net Another efficient method involves reacting esters with sodium amidoboranes, which can achieve rapid and chemoselective amidation at room temperature without the need for a catalyst. nih.gov

Preparation of Phosphonoacetate Derivatives (e.g., [bis(o-isopropylphenyl)phosphono]acetates)

Replacing the carboxylic acid with a phosphonate (B1237965) group creates phosphonoacetate derivatives, which can significantly alter the molecule's electronic and steric character. acs.org

A primary method for synthesizing these compounds is the Michaelis-Arbuzov reaction. acs.org This reaction typically involves treating an α-haloacetate with a trialkyl phosphite (B83602). While effective, this method can be limited by the availability of the starting α-halo-α-aryl acetate (B1210297) and may require high temperatures. acs.org

A more modern and versatile approach is the palladium-catalyzed cross-coupling reaction of aryl halides with phosphonoacetates. nih.govacs.org This method allows for the direct formation of α-aryl phosphonoacetates from an aryl halide and a phosphonoacetate reagent. nih.govacs.org For instance, an aryl bromide or chloride can be coupled with triethyl phosphonoacetate using a palladium catalyst like Pd₂(dba)₃ and a specialized phosphine (B1218219) ligand such as BrettPhos. nih.govacs.org This strategy offers broad substrate scope and tolerance for various functional groups, making it a powerful tool for creating a library of phosphonoacetate derivatives. nih.govacs.org The synthesis of a specific derivative like [bis(o-isopropylphenyl)phosphono]acetate would require a custom phosphite reagent bearing the o-isopropylphenyl groups.

Modification of the Isopropyl Group

Altering the size and nature of the isopropyl group on the phenyl ring is a key strategy to investigate how steric bulk influences the molecule's interactions. Modifications can include replacing the isopropyl group with other alkyl groups (e.g., ethyl, tert-butyl) or cycloalkyl moieties.

The synthesis of these analogues typically begins with a different starting material. For example, to create 2-(2-ethylphenyl)acetic acid, one would start with 2-ethylbenzaldehyde (B125284) or a related precursor. The synthesis of 2-isopropyl-2-phenylacetic acid itself can be achieved from 2-phenyl-3-methylbutanoic acid methyl ester via hydrolysis. chemicalbook.com Similar multi-step synthetic sequences, often involving the construction of the substituted benzene (B151609) ring as an early step, are employed to generate a variety of analogues with modified alkyl groups.

Introduction of Chiral Centers and Enantioselective Synthesis of Derivatives

The α-carbon of this compound is a prochiral center, and many of its derivatives are chiral. Since enantiomers can have different biological activities, their separation or selective synthesis is critical.

Enantioselective Synthesis: Asymmetric synthesis provides a direct route to enantiomerically pure compounds. This can be accomplished through several advanced strategies:

Asymmetric Hydrogenation: A powerful technique involves the asymmetric hydrogenation of a prochiral olefin precursor using a chiral transition metal catalyst, such as those based on iridium or rhodium. rsc.org This method can produce chiral tetrahydroquinoxaline derivatives with high enantioselectivity. rsc.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a key reaction step, after which it is removed.

Catalytic Enantioselective Coupling: Modern methods include catalytic enantioselective cross-dehydrogenative coupling, which can form C-C bonds with high stereocontrol. researchgate.net

Resolution: Classical resolution involves separating a racemic mixture by reacting it with a single enantiomer of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. Lipase-mediated kinetic resolution is another technique where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. nih.gov

Exploration of Fused Heterocyclic Systems Incorporating the 2-Isopropylphenylacetic Acid Scaffold

Creating fused heterocyclic systems introduces conformational rigidity and new potential interaction points, significantly expanding the chemical diversity of the scaffold. This is achieved by forming a new ring that incorporates parts of the original this compound structure.

Common synthetic strategies include:

Intramolecular Cyclization: The acetic acid side chain can be chemically induced to cyclize onto the phenyl ring. For instance, after converting the carboxylic acid to an acyl chloride, an intramolecular Friedel-Crafts acylation can form a ketone. This ketone then serves as a versatile intermediate for building various fused heterocyclic rings. nih.gov

Reductive Cyclization: This strategy is used to synthesize fused systems like pyrrolo[3,4-b]pyridines from o-nitrobenzylidenepyrrolidine-2,3-diones. researchgate.net

Multi-component Reactions: Complex heterocyclic structures can be assembled in a single step. For example, [3+2] cycloaddition reactions using in situ-generated heteroaromatic N-ylides and electron-deficient olefins can produce a variety of functionalized fused polyheterocyclic compounds. mdpi.com Syntheses of fused thiazole (B1198619) acetic acids have also been reported, demonstrating the versatility of incorporating the acetic acid moiety into bicyclic and tricyclic systems. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 2 Isopropylphenyl Acetic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-Isopropylphenyl)acetic acid displays characteristic signals corresponding to the different types of protons in the molecule. Generally, protons on saturated, sp³-hybridized carbons appear at higher fields, while those on sp²-hybridized carbons are found at lower fields. libretexts.org Protons near electronegative atoms are also shifted to lower fields. libretexts.org For this compound, the aromatic protons typically resonate in the downfield region, while the aliphatic protons of the isopropyl and acetic acid moieties appear at higher fields.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Similar to ¹H NMR, the chemical shifts are influenced by the electronic environment. docbrown.info For instance, in a related compound, 2-methylpropanoic acid, the carboxyl carbon appears at the lowest field, and the chemical shifts of other carbons decrease as their distance from the electronegative oxygen atoms increases. docbrown.info In this compound, distinct signals would be expected for the carboxyl carbon, the aromatic carbons, the benzylic carbon, the methine carbon of the isopropyl group, and the methyl carbons.

2D NMR Techniques (COSY, HSQC, HMBC): Two-dimensional NMR techniques are invaluable for establishing connectivity within the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons. sdsu.eduyoutube.com For this compound, COSY would show correlations between the methine proton of the isopropyl group and the methyl protons, as well as between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This technique is instrumental in assigning specific proton signals to their corresponding carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | 10.0 - 13.0 | 170 - 185 |

| Aromatic (Ar-H) | 7.0 - 7.5 | 125 - 145 |

| Benzylic (Ar-CH₂) | 3.5 - 4.0 | 40 - 50 |

| Isopropyl Methine (CH) | 2.8 - 3.5 | 30 - 40 |

| Isopropyl Methyl (CH₃) | 1.1 - 1.3 | 20 - 25 |

Note: These are approximate ranges and can be influenced by solvent and concentration.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer. researchgate.net A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. researchgate.netsciepub.com The spectrum also shows C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as characteristic bands for the aromatic ring in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For aromatic compounds, Raman spectra can be particularly useful for identifying skeletal vibrations of the benzene (B151609) ring. spectroscopyonline.com In the case of this compound, Raman analysis would help confirm the presence of the substituted aromatic ring and the aliphatic side chains. nih.govchemicalbook.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | FTIR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| Carboxylic Acid O-H Stretch | 2500 - 3300 (broad) | |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Carboxylic Acid C=O Stretch | ~1700 (strong) | ~1700 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-O Stretch | 1210 - 1320 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the exact molecular formula. For this compound (C₁₁H₁₄O₂), the expected monoisotopic mass is approximately 178.0994 Da. nih.gov

Fragmentation Analysis: In electron ionization mass spectrometry, the molecular ion peak (M⁺) for carboxylic acids may be weak. libretexts.org Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu For this compound, a significant fragment would likely result from the cleavage of the C-C bond alpha to the aromatic ring, leading to the formation of a stable benzylic cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, characteristic absorption bands arise from π → π* transitions within the benzene ring. physchemres.org The presence of substituents on the aromatic ring can cause a shift in the absorption maxima (λ_max). The solvent can also influence the position and intensity of these absorptions. physchemres.org

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. For this compound, X-ray crystallography would reveal the exact conformation of the isopropyl group relative to the phenylacetic acid moiety and how the molecules interact with each other in the solid state, for instance, through hydrogen bonding between the carboxylic acid groups.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular dichroism spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light. This technique is particularly useful for studying chiral molecules. nih.gov If chiral derivatives of this compound were synthesized, for example, by introducing a chiral center, CD spectroscopy could be used to determine their absolute configuration and study their chiroptical properties. rsc.orgrsc.org The introduction of chiral substituents can lead to aggregation-induced circular dichroism (AICD), where the CD signal is enhanced upon aggregation. rsc.org

Computational and Theoretical Chemistry Investigations of 2 2 Isopropylphenyl Acetic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. Using a functional such as B3LYP combined with a basis set like 6-311G**, the geometry of 2-(2-isopropylphenyl)acetic acid can be optimized to find its lowest energy structure.

The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For this compound, key structural parameters include those of the carboxylic acid group, the isopropyl substituent, and the phenyl ring. The calculations would likely show a non-planar structure to minimize steric hindrance between the bulky isopropyl group and the acetic acid moiety, both attached to adjacent positions on the benzene (B151609) ring. nih.gov The carboxylic acid group itself is expected to be planar. A similar computational study on phenylacetic acid predicted a non-planar structure as the most stable form. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT Illustrative data based on known values for similar functional groups.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| C-C (ring-CH2) | ~1.51 Å | |

| C-C (isopropyl) | ~1.54 Å | |

| Bond Angle | O=C-O (carboxyl) | ~123° |

| C-C-H (isopropyl) | ~109.5° | |

| Dihedral Angle | C(ring)-C(ring)-C-C(carboxyl) | Non-zero value |

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.comyoutube.com For this compound, there are several key rotatable bonds:

The bond between the phenyl ring and the methylene (B1212753) group of the acetic acid side chain.

The C-C bond within the acetic acid side chain.

The bond between the phenyl ring and the isopropyl group.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. researchgate.net This map reveals the energy minima, which correspond to stable conformers, and the energy barriers (transition states) that separate them. The global minimum on the PES represents the most stable conformation of the molecule. For this compound, the analysis would likely identify the conformer that best mitigates the steric clash between the ortho-substituted isopropyl and acetic acid groups as the most stable.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.orglibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. nih.govwikipedia.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wuxiapptec.com Conversely, a small gap suggests the molecule is more reactive. wuxiapptec.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich isopropyl-substituted benzene ring, while the LUMO is likely centered on the electron-withdrawing carboxylic acid group. Introducing substituents to a benzene ring is a known method to tune these energy levels. rsc.org

Table 2: Illustrative FMO Properties for this compound Illustrative data based on typical values for substituted aromatic carboxylic acids.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | ~ -6.5 eV | Electron-donating capability (nucleophilicity) |

| ELUMO | ~ -1.2 eV | Electron-accepting capability (electrophilicity) |

| ΔE (HOMO-LUMO Gap) | ~ 5.3 eV | High kinetic stability, moderate reactivity |

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution on the surface of a molecule. wuxiapptec.com It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The map is colored to show different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are prone to attack by electrophiles, while blue indicates regions of positive electrostatic potential (electron-poor), which are attractive to nucleophiles. wuxiapptec.comresearchgate.net

In the MESP map of this compound, the most electron-rich areas (deepest red) would be located around the two oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. researchgate.netnih.gov This makes the carbonyl oxygen a primary site for protonation in acid-catalyzed reactions. The most electron-poor region (deepest blue) would be the acidic hydrogen of the hydroxyl group, confirming its susceptibility to deprotonation by a base. The phenyl ring would show a moderately negative potential, characteristic of an aromatic system.

Table 3: MESP Analysis of this compound Qualitative predictions based on functional group properties.

| Molecular Region | Predicted MESP Color | Chemical Interpretation |

|---|---|---|

| Carboxyl Oxygens (C=O , -O H) | Red (Negative Potential) | Nucleophilic; site for electrophilic attack/protonation. nih.gov |

| Carboxyl Hydrogen (-OH ) | Blue (Positive Potential) | Electrophilic; acidic proton, site for deprotonation. |

| Isopropyl-Phenyl Ring | Green/Yellow (Neutral/Slightly Negative) | Electron-rich π-system. |

Simulations of Spectroscopic Properties (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational chemistry allows for the simulation of various spectroscopic techniques, which can aid in the interpretation of experimental data and confirm molecular structures.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching and bending of bonds, which are observed as absorption bands in an experimental IR spectrum. A study on phenylacetic acid successfully used DFT calculations to assign its vibrational modes. nih.gov For this compound, key predicted vibrations would include the strong C=O stretch of the carbonyl group, the broad O-H stretch of the carboxylic acid, and various C-H stretches from the aromatic and aliphatic parts of the molecule. Calculated frequencies are often systematically higher than experimental ones and are typically scaled for better comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These simulations predict the resonance frequencies for ¹H and ¹³C nuclei, which are highly dependent on their local electronic environment. youtube.com For this compound, distinct signals would be predicted for the acidic proton, the aromatic protons, the benzylic CH₂, the isopropyl CH, and the isopropyl CH₃ groups. hmdb.cachegg.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate electronic spectra and predict the wavelengths of maximum absorption (λmax). mdpi.comnih.govresearchgate.net For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene ring. acs.orgrsc.org

Table 4: Comparison of Predicted and Typical Experimental Spectroscopic Data Illustrative data based on calculations for analogous compounds and typical spectroscopic values.

| Spectroscopy | Feature | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| IR | ν(C=O) stretch | ~1750 cm⁻¹ | 1700-1725 cm⁻¹ |

| ν(O-H) stretch | ~3450 cm⁻¹ | 2500-3300 cm⁻¹ (broad) | |

| ¹H NMR | δ (COOH) | ~11-12 ppm | 10-13 ppm |

| δ (Aromatic H) | ~7.0-7.4 ppm | 7.0-7.5 ppm | |

| δ (CH - isopropyl) | ~3.1 ppm | ~3.0 ppm | |

| UV-Vis | λmax (π → π*) | ~265 nm | ~260-270 nm |

Computational Elucidation of Reaction Mechanisms and Transition States

A significant advantage of computational chemistry is its ability to map out entire reaction pathways, providing a detailed understanding of reaction mechanisms. This involves identifying all intermediates and, crucially, the transition states (TS) that connect them. rsc.org A transition state is a high-energy, transient configuration that represents the energy barrier that must be overcome for a reaction to proceed. psu.edu

For this compound, a common reaction is Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. vnaya.commdpi.com A computational study of this mechanism would involve:

Modeling the initial protonation of the carbonyl oxygen by the acid catalyst. masterorganicchemistry.com

Simulating the nucleophilic attack of the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. rsc.org

Mapping the proton transfers that lead to the formation of water as a good leaving group. masterorganicchemistry.com

Modeling the elimination of water and the final deprotonation to yield the ester product.

The energy of each stationary point (reactant, intermediate, TS, product) along this coordinate is calculated to generate a reaction energy profile. The difference in energy between the reactants and the highest-energy transition state gives the activation energy (Ea) for the reaction, a key determinant of the reaction rate. researchgate.net While general mechanisms for esterification are well-studied computationally, specific transition state calculations for this compound are not widely available in the literature. libretexts.orgkhanacademy.org

Analytical Methodologies for Characterization and Purity Assessment of 2 2 Isopropylphenyl Acetic Acid

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)

Chromatography is a cornerstone for the separation and quantification of 2-(2-Isopropylphenyl)acetic acid from related substances and impurities. lew.ro High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is the predominant method for analyzing aromatic carboxylic acids like this compound. nih.govmjcce.org.mk Separation is typically achieved on a non-polar stationary phase, such as octadecylsilane (B103800) (C18), with a polar mobile phase. researchgate.netresearchgate.net The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. google.com Adjusting the pH of the mobile phase is critical, as it controls the ionization state of the carboxylic acid group, thereby influencing its retention time. sielc.com Detection is commonly performed using a UV-Vis detector, as the phenyl group in the molecule absorbs ultraviolet light. scioninstruments.com Wavelengths around 210-230 nm are often employed for the detection of carboxylic acids. researchgate.netresearchgate.net

For complex mixtures or the separation of closely related isomers, mixed-mode chromatography, which combines reverse-phase and ion-exchange mechanisms, can offer enhanced selectivity. helixchrom.com The use of ultra-high performance liquid chromatography (UHPLC) can provide faster analysis times and improved resolution compared to conventional HPLC. nih.gov

Gas Chromatography (GC):

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. lmaleidykla.lt However, due to the low volatility and high polarity of carboxylic acids, direct analysis is often challenging. lmaleidykla.lt Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and less polar ester or silylated derivative. lmaleidykla.ltgoogle.com Common derivatization reagents include:

Silylating agents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. lmaleidykla.lt

Alkylating agents: Reagents like trimethyl orthoacetate or diazomethane (B1218177) derivatives (e.g., diphenyl diazomethane) can be used to form methyl or other alkyl esters. google.comnih.gov

After derivatization, the sample is introduced into the GC, where it is separated on a capillary column (e.g., a DB-FFAP or HP-5 column). nih.govnih.gov Mass spectrometry (GC-MS) is frequently used for detection, providing both quantification and structural identification of the compound and any impurities based on their mass spectra and fragmentation patterns. nih.govhmdb.ca

Table 1: Illustrative Chromatographic Conditions for Phenylacetic Acid Derivatives

| Parameter | HPLC Method (RP-HPLC) | GC Method (after Derivatization) |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net | Capillary Column (e.g., HP-5, DB-FFAP) nih.govnih.gov |

| Mobile Phase/Carrier Gas | Acetonitrile/Phosphate Buffer (pH ~2-4) researchgate.netgoogle.com | Helium or Hydrogen nih.gov |

| Detection | UV-Vis (e.g., 210-230 nm) researchgate.netresearchgate.net | Mass Spectrometry (MS) or Flame Ionization Detector (FID) lmaleidykla.ltnih.gov |

| Sample Preparation | Dissolution in mobile phase or suitable solvent | Derivatization (e.g., Silylation, Esterification) lmaleidykla.ltgoogle.com |

| Typical Application | Quantification, Purity testing, Isomer separation researchgate.net | Impurity profiling, Identification of trace components nih.gov |

Spectrophotometric Methods for Concentration Determination

UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of this compound in solution. edu.krd The principle relies on the absorption of UV radiation by the aromatic phenyl ring, which acts as a chromophore. A standard solution of the compound is scanned across a range of wavelengths (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). globalresearchonline.net For ibuprofen (B1674241), a structural isomer, the λmax is often reported around 228 nm or 264 nm depending on the solvent. globalresearchonline.netptfarm.plnih.gov The concentration of an unknown sample can then be determined by measuring its absorbance at this λmax and using a calibration curve constructed from standards of known concentrations, following the Beer-Lambert law.

For complex matrices where other components may interfere with direct UV measurement, derivative spectrophotometry (e.g., second or fourth-order) can be employed to enhance selectivity and resolve overlapping spectra. nih.gov Another approach involves indirect spectrophotometry, where the target acid competitively displaces a colored indicator from a complex, leading to a measurable change in absorbance. For instance, ibuprofen has been determined by its competitive complexation with a phenolphthalein-β-cyclodextrin inclusion complex, measuring the absorbance increase at 554 nm. tandfonline.com

Electrochemical Methods for Compound Analysis

Electrochemical methods, particularly voltammetry, are applicable for the analysis of electroactive compounds like this compound. ptfarm.pl These techniques measure the current response of a substance to an applied potential. Aromatic carboxylic acids can undergo electrochemical oxidation at an electrode surface. acs.org The oxidation may occur through a direct electron transfer (DET) mechanism or via reaction with electrochemically generated radical species, such as hydroxyl radicals (•OH) formed from water oxidation. tue.nl

Cyclic voltammetry can be used to study the redox behavior of the compound and investigate its reaction mechanisms. abechem.com Quantitative analysis can be performed using techniques like square wave voltammetry, which offers high sensitivity and low detection limits. abechem.com Voltammetric methods have also been successfully used to determine the acid dissociation constant (pKa) of various carboxylic acids in different solvents. researchgate.netnih.gov The applicability and specific parameters for this compound would require experimental determination, but studies on similar compounds like phenylacetic acid and benzoic acid confirm the feasibility of these methods. acs.orgtue.nl

Thermal Analysis Techniques (e.g., TGA, DSC) for Purity and Stability

Thermal analysis techniques are crucial for characterizing the physicochemical properties of this compound, including its purity, thermal stability, and polymorphism.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com It is used to determine the thermal stability and decomposition profile of the compound. For ibuprofen, a close structural analog, TGA shows that the compound is thermally stable up to around 150-152°C, after which it undergoes a single-step decomposition, with complete mass loss indicating that the decomposition products are volatile. lew.ronih.govresearchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com It is used to detect thermal events such as melting, crystallization, and glass transitions. For a pure crystalline compound, DSC shows a sharp endothermic peak corresponding to its melting point. The melting point of ibuprofen, for example, is consistently observed in the range of 75-78°C. lew.romdpi.com The shape and onset temperature of the melting peak can provide an indication of purity; impurities typically cause a broadening of the peak and a depression of the melting point.

Table 2: Expected Thermal Properties of this compound (by analogy with Ibuprofen)

| Analytical Technique | Parameter Measured | Typical Observation for a Phenylpropanoic Acid (Ibuprofen) | Significance |

|---|---|---|---|

| DSC | Melting Point (Tonset) | Sharp endothermic peak at ~75-78°C lew.romdpi.com | Purity assessment, Identification |

| DSC | Enthalpy of Fusion (ΔHf) | Quantitative heat absorption during melting | Characterization of crystalline form |

| TGA | Decomposition Temperature | Onset of mass loss at >150°C nih.govresearchgate.net | Assessment of thermal stability |

| TGA | Mass Loss Profile | Single, complete mass loss step lew.ro | Information on decomposition mechanism |

Development and Validation of Analytical Protocols

The development of a robust and reliable analytical method is a systematic process. For a compound like this compound, this would involve selecting the appropriate technique (e.g., RP-HPLC), optimizing parameters like mobile phase composition, pH, flow rate, and column temperature to achieve adequate separation and sensitivity. researchgate.net

Once a method is developed, it must be validated to ensure it is fit for its intended purpose. Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities or degradation products. researchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies. mjcce.org.mk

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mjcce.org.mk

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mjcce.org.mk

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A validated analytical method ensures that the data generated for the characterization and purity assessment of this compound is accurate, reliable, and reproducible. researchgate.netcore.ac.uk

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Stereoselective Synthetic Pathways

The presence of a stereogenic center at the alpha-position of the carboxylic acid group in 2-(2-isopropylphenyl)acetic acid makes the development of stereoselective synthetic routes a key area of research. tandfonline.comnih.gov The differential pharmacological and toxicological profiles of the individual enantiomers of related 2-arylpropionic acids underscore the importance of accessing enantiomerically pure forms. nih.gov Future research will likely focus on two main strategies: asymmetric synthesis and chiral resolution.

Asymmetric synthesis aims to directly produce a single enantiomer. wikipedia.org This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions. For instance, the asymmetric alkylation of chiral oxazolidinones has been successfully applied to the synthesis of (S)-ibuprofen and (S)-naproxen, a strategy that could be adapted for this compound. tandfonline.comtandfonline.com Enzymatic kinetic resolution, employing esterases to selectively hydrolyze one enantiomer of a racemic ester, represents another promising avenue. nih.gov

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic acid with a chiral amine resolving agent, followed by fractional crystallization. wikipedia.org While effective, this method has the inherent drawback of a maximum 50% yield for the desired enantiomer unless the undesired enantiomer can be racemized and recycled. wikipedia.org Chiral chromatography, though often more expensive, offers a powerful analytical and preparative tool for separating enantiomers. researchgate.net

| Synthetic Strategy | Description | Potential for this compound |

| Asymmetric Alkylation | Use of a chiral auxiliary to direct the stereoselective alkylation of a prochiral precursor. tandfonline.com | High potential for adaptation from established methods for other profens. tandfonline.comtandfonline.com |

| Enzymatic Kinetic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture, allowing for separation. nih.gov | Promising for producing enantiopure acid or its ester. nih.gov |

| Chiral Resolution via Diastereomeric Salts | Formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. wikipedia.org | A classical and viable, though potentially lower-yielding, method. wikipedia.org |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. researchgate.net | Effective for both analytical and preparative scale separations. researchgate.net |

Applications in Catalysis and Asymmetric Synthesis

The carboxylic acid moiety and the chiral scaffold of this compound make it and its derivatives attractive candidates for applications in catalysis. They can serve as chiral ligands for metal-catalyzed asymmetric reactions. The development of novel chiral ligands is a cornerstone of modern organic synthesis, enabling the production of enantiomerically enriched compounds.

Derivatives of this compound, such as amides or esters, can be designed to coordinate with various transition metals. These metal-ligand complexes could then be employed as catalysts in a range of asymmetric transformations, including hydrogenations, carbonylations, and carbon-carbon bond-forming reactions. acs.org The steric and electronic properties of the isopropylphenyl group would play a crucial role in influencing the stereochemical outcome of these reactions.

Integration into Novel Materials Design and Polymer Chemistry

The incorporation of this compound into polymers can impart specific functionalities and properties to the resulting materials. As a functional monomer, it can be polymerized or copolymerized to create polymers with tailored characteristics. For example, molecularly imprinted polymers (MIPs) have been created for other 2-arylpropionic acids, demonstrating the potential for creating materials with selective binding capabilities. nih.gov

Future research could explore the synthesis of polymers containing this compound moieties for applications in areas such as:

Chiral stationary phases for chromatography: Polymers bearing chiral cavities based on this molecule could be used for the separation of other racemic compounds.

Functional materials: The properties of the polymer could be tuned by the presence of the acidic group, potentially leading to applications in areas like controlled-release systems or responsive materials.

Sustainability and Environmental Impact of Synthetic Processes

The environmental footprint of chemical synthesis is a growing concern. nih.gov Research into greener and more sustainable methods for producing this compound is crucial. This includes the use of less hazardous reagents and solvents, improving energy efficiency, and minimizing waste generation.

The environmental fate and potential toxicity of this compound and its byproducts also warrant investigation. Studies on related compounds like ibuprofen (B1674241) have shown that they can be persistent in the environment and have adverse effects on aquatic organisms. nih.govwikipedia.orgmdpi.comfrontiersin.orgnih.gov Therefore, developing biodegradable derivatives or efficient wastewater treatment methods to remove this compound will be an important research direction. nih.gov

Development of Derivatized this compound for Specific Chemical Sensing or Molecular Recognition (excluding biological sensing)

The structural features of this compound can be exploited to design molecules for specific chemical sensing and molecular recognition applications. By modifying the carboxylic acid group or the aromatic ring, derivatives can be synthesized that exhibit selective interactions with certain analytes.

For instance, the carboxylic acid can be converted into an ester or amide linked to a chromophore or fluorophore. The binding of a target molecule to a receptor site on the derivatized compound could induce a change in its spectroscopic properties, forming the basis of a chemical sensor. The isopropylphenyl group provides a distinct hydrophobic pocket that can contribute to the selectivity of molecular recognition.

Advancements in Computational Prediction and Experimental Validation Synergies

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding and predicting the properties of this compound and its derivatives. wmocollege.ac.inresearchgate.netstrath.ac.uk DFT calculations can be used to:

Predict the stable conformations of the molecule.

Analyze its electronic structure, including frontier molecular orbitals and electrostatic potential maps. wmocollege.ac.inresearchgate.net

Calculate spectroscopic properties to aid in experimental characterization.

Model the interactions with other molecules, such as catalysts or receptor sites.

A synergistic approach that combines computational predictions with experimental validation will be instrumental in accelerating research in this area. nih.gov For example, computational modeling can guide the design of new catalysts or sensor molecules, which can then be synthesized and tested in the laboratory. This iterative cycle of prediction and experimentation can lead to the more rapid discovery of new applications for this compound and its derivatives.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Prediction of geometry, electronic properties, and reactivity. wmocollege.ac.inresearchgate.net |

| Molecular Docking | Simulation of binding interactions with catalysts or within materials. uwi.edu |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions or interactions in complex environments. |

Q & A

Q. What synthetic methodologies are most effective for producing 2-(2-Isopropylphenyl)acetic acid with high purity?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a reflux reaction in ethanol followed by acidification (e.g., HCl) and purification using column chromatography with solvents like ethyl acetate yields high-purity products (84% yield reported in similar derivatives) . Key steps include:

- Reaction Monitoring: Use TLC (Rf = 0.55 in ethyl acetate) to track progress.

- Purification: Column chromatography with gradient elution to isolate the carboxylic acid derivative.

- Crystallization: Slow evaporation of acetone solutions produces X-ray-quality crystals .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., isopropyl and phenyl groups).

- X-ray Diffraction: Single-crystal X-ray analysis (e.g., Bruker APEX-II CCD diffractometer, Mo Kα radiation) determines bond lengths, angles, and intermolecular interactions. For example, planar benzofuran units (mean deviation: 0.032 Å) and chair-conformation cyclohexyl groups are resolved .

- FT-IR: Confirms carboxylic acid O–H stretching (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹).

Q. How are hydrogen-bonding networks analyzed in this compound crystals?

- Methodological Answer: X-ray data reveal O–H···O hydrogen bonds forming centrosymmetric dimers (e.g., bond length: 1.81 Å, angle: 174°). Weak C–H···π interactions (distance: 3.56 Å) and π-π stacking (slip distance: 1.325 Å) stabilize the lattice. Software like Mercury or PLATON calculates these interactions .

Advanced Research Questions

Q. How can discrepancies between computational and experimental data (e.g., NMR shifts) for this compound derivatives be resolved?

- Methodological Answer:

- DFT Calculations: Optimize geometry using Gaussian/B3LYP/6-311+G(d,p) and compare computed vs. experimental ¹³C NMR shifts. Adjust solvation models (e.g., PCM for DMSO) to match experimental conditions.

- Dynamic Effects: Consider tautomerism or conformational flexibility (e.g., isopropyl rotation) that may cause deviations .

Q. What strategies optimize reaction yields for derivatives with steric hindrance from the isopropylphenyl group?

- Methodological Answer:

- Catalysis: Use Pd(OAc)₂/XPhos for Suzuki couplings to reduce steric interference.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.

- Microwave-Assisted Synthesis: Shortens reaction times (e.g., 30 mins at 120°C vs. 24 hrs conventional) .

Q. How do intermolecular interactions influence the solubility and crystallinity of this compound?

- Methodological Answer:

- Hydrogen Bonding: Strong O–H···O dimerization reduces solubility in non-polar solvents. Use methanol/water mixtures to disrupt dimers during recrystallization .

- Co-Crystallization: Introduce co-formers (e.g., nicotinamide) via grinding or solvent-drop methods to modify packing motifs .

Q. What analytical approaches validate the stability of this compound under varying pH conditions?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.